2-(3-Bromo-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromo-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, along with a dioxaborolane moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-chloro-5-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The boronic ester moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.
Major Products Formed
Aryl-Substituted Products: Formed through cross-coupling reactions.
Boronic Acids: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
2-(3-Bromo-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to undergo cross-coupling reactions, forming stable carbon-carbon bonds. The boronic ester moiety interacts with palladium catalysts, facilitating the transfer of the aryl group to the target molecule. This process involves the formation of a palladium-boronate complex, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-fluorophenylboronic Acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-Bromo-2-chloro-5-fluorophenylboronic Acid Pinacol Ester
Uniqueness
2-(3-Bromo-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of multiple halogen atoms on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H14BBrClFO2 |
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Molecular Weight |
335.41 g/mol |
IUPAC Name |
2-(3-bromo-2-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(16)6-9(14)10(8)15/h5-6H,1-4H3 |
InChI Key |
UZAOJPWZNVAAIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Br)F |
Origin of Product |
United States |
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